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Compound of Interest

Compound Name: Paroxol Methanesulfonate

CAS No.: 608521-21-7

Cat. No.: B589618

Get Quote

Physicochemical Profiling, Solubility Data, and
Process Control
Executive Summary & Disambiguation
Paroxol Methanesulfonate is the sulfonate ester intermediate used to attach the benzodioxole

moiety in the synthesis of Paroxetine. It is a reactive electrophile, distinct from the final drug

substance Paroxetine Mesylate (the salt form).

Target Compound: Paroxol Methanesulfonate (O-Mesyl Paroxol)

CAS Number: 608521-21-7[1][2][3]

Chemical Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate

Function: Activated alkylating agent (Electrophile).

Critical Attribute: Potential Genotoxic Impurity (PGI) requiring strict control.
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Note: This guide focuses on the intermediate ester. If you are seeking data on the API salt

Paroxetine Mesylate (Brisdelle/Pexeva), refer to the Pharmacopeial Standards section.

Chemical Structure & Reactivity Pathway
Paroxol Methanesulfonate is formed by the esterification of Paroxol (the alcohol) with

methanesulfonyl chloride (MsCl). Its primary utility is the nucleophilic substitution with Sesamol

to form Paroxetine.

Figure 1: Synthesis & Reactivity Logic
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Caption: Reaction pathway showing the activation of Paroxol to the Mesylate ester and its

subsequent conversion or degradation.

Solubility Profile & Solvent Selection
As a reactive sulfonate ester, Paroxol Methanesulfonate exhibits high solubility in aprotic

organic solvents but is chemically unstable in protic polar solvents (water, alcohols) due to

solvolysis.

Table 1: Operational Solubility Data (Process Relevant)
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Solvent
System

Solubility
Rating

Operational
Conc.

Stability Risk Application

Dichloromethane

(DCM)
Very Soluble >200 mg/mL Low

Synthesis

Medium

(Preferred)

Toluene Soluble ~100 mg/mL Low
Reaction Solvent

/ Crystallization

Ethyl Acetate Soluble ~50-80 mg/mL Low
Workup /

Extraction

DMSO Very Soluble >500 mg/mL Moderate*
Analytical

Standard Prep

Water
Insoluble /

Unstable
<1 mg/mL Critical

Do Not Use

(Rapid

Hydrolysis)

Methanol/Ethano

l
Soluble >100 mg/mL High

Risk of

Methanolysis

(Side Reaction)

Process Insight: In manufacturing, this intermediate is often not isolated as a dry solid but

tele-scoped (carried forward) in Toluene or DCM solution to minimize exposure to moisture

and personnel (due to potency/toxicity).

Partition Coefficient (LogP): Estimated at 2.1 – 2.5. It is lipophilic, facilitating extraction into

organic layers during aqueous workup.

Stability & Handling Protocol (PGI Control)
Paroxol Methanesulfonate is an alkyl mesylate, a class of compounds flagged as potential

genotoxic impurities (PGIs). Strict containment and stability controls are required.

Stability Risks[4]
Hydrolysis: In the presence of water (especially at pH > 7), it reverts to Paroxol and

Methanesulfonic acid.
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Thermal Instability: Mesylates can decompose exothermically. Store < 5°C if isolated.[5]

Experimental Protocol: Synthesis & Handling
Objective: Generate Paroxol Methanesulfonate with minimal hydrolysis for immediate

coupling.

Preparation: Dissolve Paroxol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.

Activation: Cool to 0–5°C. Add Triethylamine (1.5 eq) followed by slow addition of

Methanesulfonyl Chloride (1.2 eq).

Control Point: Exothermic reaction. Maintain T < 10°C to prevent side reactions.

Workup (Critical for Stability):

Quench with cold water (rapidly separate phases).

Wash organic layer with sat. NaHCO3 (removes acid) and Brine.

Dry: Use anhydrous Na2SO4 immediately.

Do not concentrate to dryness unless necessary for analytical characterization. Use the

DCM solution directly for the next step.

Storage: If isolation is required, evaporate at < 35°C under vacuum. Store the pale yellow

solid at -20°C under Argon.

Figure 2: Handling & Decision Logic
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Caption: Decision tree for handling the mesylate intermediate to prevent degradation.

Analytical Characterization
To validate the solubility and purity of Paroxol Methanesulfonate, the following methods are

standard.

HPLC-UV:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B).

Note: Paroxol Mesylate elutes later than Paroxol due to the lipophilic mesyl group.
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Caution: Ensure autosampler temperature is 5°C to prevent hydrolysis during the run.

GC-MS (Trace Analysis): Used to detect residual Paroxol Methanesulfonate in the final

Paroxetine API (Limit typically < 5-10 ppm due to PGI status).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. veeprho.com [veeprho.com]

3. DMEA | CAS#:598-56-1 | Chemsrc [chemsrc.com]

4. researchgate.net [researchgate.net]

5. medkoo.com [medkoo.com]

6. Paroxol Methanesulfonate - CAS - 608521-21-7 | Axios Research [axios-research.com]

To cite this document: BenchChem. [Technical Whitepaper: Paroxol Methanesulfonate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-
methanesulfonate]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b589618/docs?utm_src=pdf-body#technical-whitepaper-paroxol-methanesulfonate
https://www.benchchem.com/product/b589618/docs?utm_src=pdf-body#technical-whitepaper-paroxol-methanesulfonate
https://veeprho.com/impurities/608521-21-7-paroxol-methanesulfonate/
https://www.chemsrc.com/en/cas/598-56-1_1102688.html
https://www.axios-research.com/paroxol-methanesulfonate
https://pubchem.ncbi.nlm.nih.gov/
https://www.researchgate.net/publication/230307849
https://www.ich.org/page/multidisciplinary-guidelines
https://www.benchchem.com/product/b589618?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/encyclopedia/3s-4r-4-4-fluorophenyl-1-methy-dic29218.html
https://veeprho.com/impurities/608521-21-7-paroxol-methanesulfonate/
https://www.chemsrc.com/en/cas/598-56-1_1102688.html
https://www.researchgate.net/publication/364050219_In-Use_Stability_Study_of_Paracetamol_Original_Brand_of_Oral_Suspension_Simulated_In-Home_Storage_Conditions
https://www.medkoo.com/products/40592
https://www.axios-research.com/paroxol-methanesulfonate
https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-methanesulfonate
https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-methanesulfonate
https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-methanesulfonate
https://www.benchchem.com/product/b589618/docs#technical-whitepaper-paroxol-methanesulfonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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